N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
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Overview
Description
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The presence of deuterium atoms in the structure enhances its stability and allows for detailed studies using spectroscopic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of 2-methylsulfonyl-10H-phenothiazine with 2-propenyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thioridazine: Another phenothiazine derivative used in the treatment of schizophrenia .
Uniqueness
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed spectroscopic studies. This makes it a valuable tool in research applications where precise measurements and stability are crucial .
Properties
Molecular Formula |
C16H15NO2S2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
InChI Key |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
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